molecular formula C13H11F2N5 B11849230 9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine

9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine

Katalognummer: B11849230
Molekulargewicht: 275.26 g/mol
InChI-Schlüssel: UPCYKRFILZQOQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a benzyl group at the 9-position, a difluoromethyl group at the 6-position, and an amine group at the 2-position of the purine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine typically involves multiple steps, starting from commercially available purine derivativesThe reaction conditions often require the use of strong bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purines, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with nucleic acids and proteins.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The difluoromethyl group enhances the compound’s stability and binding affinity to its targets, making it a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Benzyl-6-fluoro-9H-purine: Similar structure but with a single fluorine atom instead of a difluoromethyl group.

    9-Benzyl-6-methyl-9H-purine: Contains a methyl group instead of a difluoromethyl group.

    9-Benzyl-6-(2-furyl)-9H-purine: Substituted with a furyl group at the 6-position.

Uniqueness

9-Benzyl-6-(difluoromethyl)-9H-purin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s metabolic stability and can improve its pharmacokinetic profile compared to similar compounds .

Eigenschaften

Molekularformel

C13H11F2N5

Molekulargewicht

275.26 g/mol

IUPAC-Name

9-benzyl-6-(difluoromethyl)purin-2-amine

InChI

InChI=1S/C13H11F2N5/c14-11(15)9-10-12(19-13(16)18-9)20(7-17-10)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H2,16,18,19)

InChI-Schlüssel

UPCYKRFILZQOQW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)N)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.